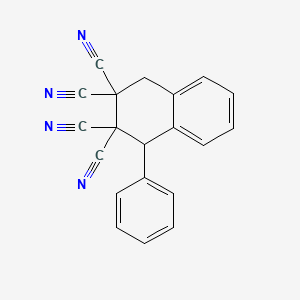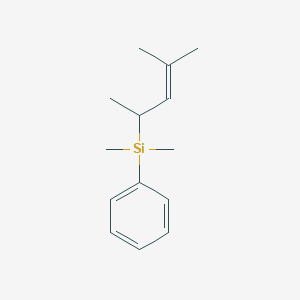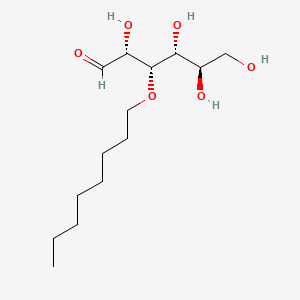![molecular formula C18H14N2O3 B14318050 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid CAS No. 111364-33-1](/img/no-structure.png)
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthalene ring substituted with an amino group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 5-nitronaphthalene.
Reduction: The nitro group in 5-nitronaphthalene is reduced to form 5-aminonaphthalene.
Carbamoylation: 5-aminonaphthalene is reacted with phosgene to form 5-aminonaphthalen-1-yl isocyanate.
Coupling with Benzoic Acid: The isocyanate is then coupled with benzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Nitronaphthalen-1-yl)carbamoyl]benzoic acid
- 2-[(5-Hydroxynaphthalen-1-yl)carbamoyl]benzoic acid
- 2-[(5-Methoxynaphthalen-1-yl)carbamoyl]benzoic acid
Uniqueness
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid is unique due to the presence of the amino group, which can participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
| 111364-33-1 | |
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-[(5-aminonaphthalen-1-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O3/c19-15-9-3-8-12-11(15)7-4-10-16(12)20-17(21)13-5-1-2-6-14(13)18(22)23/h1-10H,19H2,(H,20,21)(H,22,23) |
Clé InChI |
OWKKTHHODCZNGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=C3N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
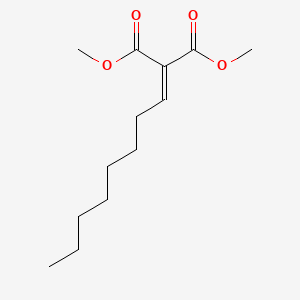
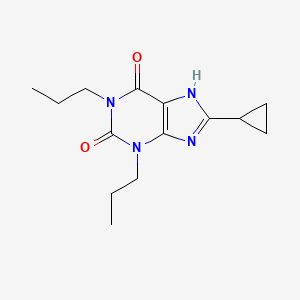
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
